molecular formula C15H10BrNO B14700917 2-(4-Bromophenyl)-5-phenyl-1,3-oxazole CAS No. 14492-02-5

2-(4-Bromophenyl)-5-phenyl-1,3-oxazole

Cat. No.: B14700917
CAS No.: 14492-02-5
M. Wt: 300.15 g/mol
InChI Key: KQKZBILGPDPYLZ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-phenyl-1,3-oxazole is a heterocyclic compound that features both bromine and phenyl groups attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-5-phenyl-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenyl groups can undergo oxidation to form corresponding quinones.

    Reduction Reactions: The oxazole ring can be reduced to form dihydro-oxazole derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products:

    Substitution: Formation of 2-(4-substituted phenyl)-5-phenyl-1,3-oxazole derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydro-oxazole derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-5-phenyl-1,3-oxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-5-phenyl-1,3-oxazole exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Uniqueness: 2-(4-Bromophenyl)-5-phenyl-1,3-oxazole is unique due to its specific combination of bromine and phenyl groups attached to an oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(4-bromophenyl)-5-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-13-8-6-12(7-9-13)15-17-10-14(18-15)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKZBILGPDPYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90484097
Record name STK329982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14492-02-5
Record name STK329982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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